molecular formula C11H11BrN2O2 B13680367 2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol

2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol

Cat. No.: B13680367
M. Wt: 283.12 g/mol
InChI Key: SAFRIIFNACAXPI-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine and a methoxy group attached to a phenyl ring, which is further connected to an imidazole ring substituted with a methanol group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 5-position.

    Imidazole Formation: The brominated intermediate is then subjected to cyclization with appropriate reagents to form the imidazole ring.

    Methanol Substitution: Finally, the imidazole derivative is reacted with formaldehyde and a reducing agent to introduce the methanol group at the 5-position of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: 2-(2-Bromo-5-methoxyphenyl)imidazole-5-carboxylic acid.

    Reduction: 2-(2-Methoxyphenyl)imidazole-5-methanol.

    Substitution: 2-(2-Amino-5-methoxyphenyl)imidazole-5-methanol.

Scientific Research Applications

2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-5-methoxyphenyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Bromo-5-hydroxyphenyl)imidazole-5-methanol: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(2-Bromo-5-methoxyphenyl)imidazole-4-methanol: Similar structure but with the methanol group at the 4-position instead of the 5-position.

Uniqueness

2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol is unique due to the specific positioning of the bromine, methoxy, and methanol groups, which confer distinct chemical reactivity and biological activity. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

[2-(2-bromo-5-methoxyphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H11BrN2O2/c1-16-8-2-3-10(12)9(4-8)11-13-5-7(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14)

InChI Key

SAFRIIFNACAXPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=NC=C(N2)CO

Origin of Product

United States

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